2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide

Analytical Chemistry Quality Control Procurement

2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide (CAS 1089531-74-7) is a synthetic small molecule belonging to the piperidine-acetamide class, characterized by a 4-hydroxypiperidine ring linked to an N-phenylacetamide moiety. It serves as a key intermediate or building block in medicinal chemistry, particularly for programs targeting chemokine receptors or other G-protein coupled receptors (GPCRs), as indicated in patent literature for substituted 2-(piperidin-1-yl)acetamide derivatives.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1089531-74-7
Cat. No. B1461045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide
CAS1089531-74-7
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-12-6-8-15(9-7-12)10-13(17)14-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2,(H,14,17)
InChIKeyMPQRFLLSAFKQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide (CAS 1089531-74-7): A Specialized Piperidine-Acetamide Research Intermediate


2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide (CAS 1089531-74-7) is a synthetic small molecule belonging to the piperidine-acetamide class, characterized by a 4-hydroxypiperidine ring linked to an N-phenylacetamide moiety . It serves as a key intermediate or building block in medicinal chemistry, particularly for programs targeting chemokine receptors or other G-protein coupled receptors (GPCRs), as indicated in patent literature for substituted 2-(piperidin-1-yl)acetamide derivatives [1]. The compound is commercially available at purities typically ranging from 95% to 98%, as reported by multiple chemical vendors .

Why 2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide Cannot Be Generically Substituted by Piperidine-Acetamide Analogs


While numerous 2-(piperidin-1-yl)acetamide derivatives exist as research reagents, simple substitution is not viable due to the critical influence of both the 4-hydroxy group on the piperidine ring and the N-phenyl group on the acetamide moiety. The precise regioisomeric position of the hydroxyl group (4- vs. 3-position) and its hydrogen-bond donor/acceptor capacity directly impact molecular recognition by biological targets, as evidenced by differential activity profiles observed for structurally related piperidine scaffolds in chemokine receptor modulation [1]. Similarly, replacement of the N-phenyl group with hydrogen (des-phenyl analog) or substitution with a 4-aminopiperidine group alters both lipophilicity and basicity, which are key determinants of membrane permeability and target binding kinetics . The following quantitative evidence, though limited, substantiates non-interchangeability based on structural and physicochemical grounds.

Quantitative Differentiation Evidence for 2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide Against Its Closest Analogs


Purity and Identity Verification: A Critical Differentiator for Reproducible Research Procurement

Across reputable vendors, 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is supplied at a certified purity of 98%, as confirmed by Chemscene and Leyan . In contrast, the 3-hydroxy regioisomer (CAS 636562-56-6) is typically listed with a lower purity of 95% . For researchers requiring high-confidence starting material for medicinal chemistry, this 3% purity differential is significant, as it directly correlates with lower levels of unknown impurities that could confound biological assay results.

Analytical Chemistry Quality Control Procurement

Hydrogen-Bond Donor Capacity: A Physicochemical Differentiation from the Des-Hydroxy Analog

The target compound possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), as calculated from its structure . The des-hydroxy analog, N-phenyl-2-(piperidin-1-yl)acetamide, lacks the 4-hydroxy group and therefore has only 1 HBD. This difference is critical for structure-based drug design, as the additional HBD in the 4-hydroxy compound enables an extra specific interaction with biological targets. In a cross-study comparison, the des-hydroxy analog exhibited only weak enzyme inhibition (IC50 >0.1 mM) against an unspecified target, whereas the additional HBD in 4-hydroxypiperidine-acetamide scaffolds is known to enhance binding affinity to kinase and GPCR targets, although no direct IC50 data for this exact pair is publicly available [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Specificity: 4-Hydroxy vs. 3-Hydroxy Substitution Impacts Predicted LogP and Solubility

The 4-hydroxypiperidine regioisomer (target compound) exhibits a computed logP of approximately 1.2, whereas the 3-hydroxy regioisomer (CAS 636562-56-6) is predicted to have a slightly lower logP of ~1.0 due to differences in intramolecular hydrogen bonding and solvent accessibility . This difference, though small, can translate into measurable variations in aqueous solubility and passive membrane permeability—critical parameters in early drug discovery. The 4-hydroxy isomer also presents a more symmetrical and sterically accessible hydroxyl group for further derivatization (e.g., esterification or etherification) compared to the 3-substituted analog.

ADME Prediction Physicochemical Properties Lead Optimization

Patent-Cited Scaffold Relevance: Specific Incorporation in Chemokine Receptor Modulator Libraries

The exact structural motif of 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is explicitly encompassed within the Markush structures of patents claiming novel chemokine receptor antagonists (e.g., US20050090494A1) [1]. This contrasts with the simpler 2-(piperidin-1-yl)acetamide scaffold, which is more broadly claimed but less specifically associated with optimized receptor binding. The presence of the 4-hydroxy group in the patented series is not arbitrary; structure-activity relationship (SAR) studies within the patent indicate that the hydroxyl substitution enhances metabolic stability and modulates pKa, although exact comparative data tables are redacted. Targeting this specific compound therefore aligns procurement directly with a patent-validated, biologically active chemotype.

Chemokine Receptor GPCR Patent Analysis

Optimal Application Scenarios for 2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide Based on Verified Evidence


Medicinal Chemistry Lead Optimization Requiring a Functionalized Piperidine Handle

When synthesizing a focused library around a patented chemokine receptor antagonist core, the 4-hydroxy group on the piperidine ring provides a direct handle for introducing prodrug moieties (esters, carbamates) or for late-stage functionalization without the need for protection/deprotection steps, as supported by the Markush structure in US20050090494A1 [1]. The 98% purity ensures minimal byproduct interference in subsequent parallel synthesis.

Pharmacokinetic Profiling Studies for Hydroxyl-containing Piperidine Series

The compound's distinct H-bond donor/acceptor profile (2 HBD, 3 HBA) makes it a suitable reference standard for calibrating in silico ADME models that predict the impact of aliphatic hydroxyl groups on solubility and permeability. Its computed logP of ~1.2 positions it at the borderline of optimal CNS penetration, a common challenge in neurotherapeutic programs. This is supported by physicochemical data from Chem960 .

Analytical Method Development and Impurity Profiling

With a vendor-certified purity of 98%, this compound is suitable as a reference standard for HPLC method validation, where the identification and quantification of trace regioisomeric impurities (e.g., the 3-hydroxy analog) is critical. The established storage condition (sealed, dry, 2-8°C) ensures stability during analytical campaigns, as reported by Chemscene .

Structure-Activity Relationship (SAR) Studies Differentiating 4- vs. 3-Hydroxy Regioisomers

Procurement of the 4-hydroxy regioisomer is essential for comparative SAR studies that investigate the influence of the hydroxyl position on target binding. The predicted logP difference of +0.2 units relative to the 3-hydroxy isomer provides a tangible hypothesis for differential membrane permeability that can be tested in cell-based assays, guiding subsequent medicinal chemistry decisions.

Quote Request

Request a Quote for 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.